molecular formula C11H9NO2 B1313736 2-methylquinoline-8-carboxylic Acid CAS No. 634-37-7

2-methylquinoline-8-carboxylic Acid

Cat. No.: B1313736
CAS No.: 634-37-7
M. Wt: 187.19 g/mol
InChI Key: ZGNCKIDXVHSMJL-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Carboxylic Acid Derivatives in Medicinal and Materials Chemistry

Quinoline carboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of applications, most notably in medicinal and materials chemistry. The quinoline scaffold itself, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key structural motif in numerous natural products and synthetic compounds with pronounced biological activities. beilstein-journals.orgnih.gov The addition of a carboxylic acid group, along with other substituents, further enhances the therapeutic and functional potential of these molecules.

In the realm of medicinal chemistry , quinoline carboxylic acid derivatives have been extensively investigated for their diverse pharmacological properties. They form the backbone of many established and experimental drugs, exhibiting activities such as:

Antimalarial: The quinoline core is famously present in quinine, a natural antimalarial alkaloid, and its synthetic analogs like chloroquine (B1663885) and mefloquine. The carboxylic acid functionality can modulate the pharmacokinetic and pharmacodynamic properties of these agents. ontosight.ai

Antibacterial: Fluoroquinolones, a major class of broad-spectrum antibiotics, are characterized by a quinoline carboxylic acid core. These compounds inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Anticancer: Certain quinoline carboxylic acid derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including the inhibition of histone deacetylases (HDACs). frontiersin.org

Anti-inflammatory: The anti-inflammatory potential of quinoline carboxylic acids has been explored, with some derivatives showing promising results in preclinical studies. nih.gov

Antihistaminic: Specific derivatives, including 2-methylquinoline-8-carboxylic acid, have been noted for their potential antihistamine properties, suggesting applications in the treatment of allergic conditions. cymitquimica.com

In materials chemistry , the unique photophysical and coordination properties of quinoline carboxylic acid derivatives make them valuable building blocks for advanced materials. Their applications include:

Fluorescent Probes: The inherent fluorescence of the quinoline ring system, which can be tuned by substituents like the carboxylic acid group, allows for their use as fluorescent sensors for detecting metal ions and other analytes. beilstein-journals.orgcymitquimica.comnih.gov

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of certain quinoline derivatives have led to their incorporation into the emissive layers of OLEDs.

Corrosion Inhibitors: The ability of these compounds to adsorb onto metal surfaces and form protective films makes them effective corrosion inhibitors for various metals and alloys.

Ligands in Coordination Chemistry: The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions, leading to the formation of stable metal complexes with diverse applications in catalysis and materials science. uncw.edumdpi.com

Historical Context of Quinoline Synthesis Relevant to this compound Precursors

The synthesis of the quinoline ring system has a rich history dating back to the 19th century. Several classic named reactions have been developed to construct this important heterocyclic scaffold, and many of these are relevant to the synthesis of precursors for this compound.

One of the most significant and widely used methods is the Skraup synthesis , first reported by Zdenko Hans Skraup in 1880. This reaction involves the heating of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. beilstein-journals.org While effective, the reaction is often vigorous and can produce significant amounts of byproducts.

A closely related and more versatile method is the Doebner-von Miller reaction , developed in the 1880s. This reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. beilstein-journals.orgajchem-a.com A notable variation of this reaction, an improved Doebner-Miller synthesis, has been successfully employed for the preparation of this compound itself. This improved method involves the reaction of anthranilic acid with crotonaldehyde (B89634) in a two-phase system.

Another important historical method is the Combes quinoline synthesis , first described in 1888. This reaction involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclization to form a substituted quinoline.

Chemical Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound8-Quinolinecarboxylic acid, 2-methyl-C₁₁H₉NO₂187.19634-37-7
QuinineC₂₀H₂₄N₂O₂324.42130-95-0
ChloroquineC₁₈H₂₆ClN₃319.8754-05-7
MefloquineC₁₇H₁₆F₆N₂O378.3153230-10-7
Anthranilic acid2-Aminobenzoic acidC₇H₇NO₂137.14118-92-3
Crotonaldehyde2-ButenalC₄H₆O70.094170-30-3
AnilineC₆H₇N93.1362-53-3
GlycerolC₃H₈O₃92.0956-81-5
NitrobenzeneC₆H₅NO₂123.1198-95-3
β-Diketone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNCKIDXVHSMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458303
Record name 2-methylquinoline-8-carboxylic Acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-37-7
Record name 2-Methyl-8-quinolinecarboxylic acid
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Record name 2-methylquinoline-8-carboxylic Acid
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Record name 2-methylquinoline-8-carboxylic acid
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Advanced Synthetic Methodologies for 2 Methylquinoline 8 Carboxylic Acid and Its Analogs

Classical and Modified Cyclization Reactions

Friedländer Synthesis Approaches and Modifications

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone for the construction of quinoline (B57606) ring systems. nih.govresearchgate.net The reaction is fundamentally a condensation and subsequent cyclodehydration between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. researchgate.netdrugfuture.com Its operational simplicity and the ready availability of starting materials make it a valuable tool in heterocyclic chemistry. nih.gov

The classical Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with another carbonyl compound. nih.gov The reaction can be catalyzed by either acids or bases, or in some cases, proceed simply with heating. drugfuture.compharmaguideline.com Acid catalysis is a common and effective approach to promote the initial condensation and the subsequent cyclization. nih.goviipseries.org

Two primary mechanisms are proposed for the acid-catalyzed Friedländer synthesis. wikipedia.org

Aldol Condensation Pathway: The reaction begins with an acid-catalyzed aldol condensation between the 2-aminoaryl carbonyl and the methylene-containing carbonyl compound. This is followed by cyclization via imine formation and subsequent dehydration to yield the quinoline ring.

Schiff Base Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amine of the 2-aminoaryl carbonyl and the other carbonyl reactant. This is followed by an intramolecular aldol-type reaction and dehydration to form the final quinoline product. wikipedia.org

Various Brønsted and Lewis acids are employed to facilitate this transformation, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. nih.govwikipedia.org

Traditional Friedländer synthesis can be limited by harsh reaction conditions, such as high temperatures and strong acids or bases, which can lead to reduced yields, particularly on a larger scale. iipseries.org Consequently, significant research has focused on optimizing reaction conditions and developing more efficient catalytic systems.

Modern modifications include the use of a diverse range of catalysts that offer milder conditions, improved yields, and greater efficiency. wikipedia.org These include:

Lewis Acids: Catalysts like tin tetrachloride and scandium(III) triflate have been shown to be effective. wikipedia.org

Solid-Phase Catalysts: Heterogeneous catalysts such as silica gel-supported sulfuric acid (SSA) and Amberlyst-15 resin provide advantages like high yields, mild reaction conditions, and ease of operation and catalyst recovery. wikipedia.orgnih.gov

Nanocatalysts and Metal-Organic Frameworks: These emerging catalytic systems are being explored to enhance reaction efficiency and sustainability. wikipedia.org

Solvent-Free Conditions: The use of catalysts like p-toluenesulfonic acid and iodine has enabled the reaction to be performed under solvent-free conditions, often with microwave irradiation to reduce reaction times dramatically. iipseries.orggeneseo.edu

The selection of the catalyst and solvent is crucial and often depends on the specific substrates being used. For instance, while acid catalysis is often more effective than base catalysis for reactions involving 2-aminobenzophenones, the choice of solvent can range from polar aprotic (e.g., dichloromethane) under acidic conditions to non-polar solvents (e.g., toluene) for base-mediated reactions. iipseries.orggeneseo.edu

Table 1: Comparison of Catalysts in Friedländer Synthesis
Catalyst TypeExamplesAdvantagesReference
Brønsted AcidsHCl, H₂SO₄, p-TsOHReadily available, effective for many substrates. nih.govwikipedia.org
Lewis AcidsSnCl₄, Sc(OTf)₃, Nd(NO₃)₃·6H₂OHigh efficiency, can be used in catalytic amounts. wikipedia.orgdbpedia.org
Solid AcidsSilica Sulfuric Acid (SSA), Amberlyst-15High yields, mild conditions, simple workup, reusable. wikipedia.orgnih.gov
OtherIodine, Ionic LiquidsEnables solvent-free conditions, can improve regioselectivity. iipseries.orgwikipedia.org

Doebner-Miller Reaction and Improved Protocols

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is another classical method for preparing quinolines. rsc.org It provides a versatile route to 2- and/or 4-substituted quinolines.

The core of the Doebner-Miller reaction is the acid-catalyzed condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.orgrsc.org This reaction is a powerful tool for forming the quinoline skeleton from simple, readily available starting materials. The α,β-unsaturated carbonyl compound can either be used directly or generated in situ from aldehydes or ketones, a variation known as the Beyer method. rsc.org

The reaction is typically catalyzed by strong Brønsted acids, such as hydrochloric acid or sulfuric acid, or Lewis acids like tin tetrachloride. rsc.org The mechanism is complex and has been a subject of debate. A commonly accepted pathway involves the initial 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization, dehydration, and finally an oxidation step to yield the aromatic quinoline ring system. The oxidant can be another molecule of the Schiff base intermediate or an external oxidizing agent.

A significant improvement on the classical Doebner-Miller protocol allows for the direct synthesis of 2-methylquinoline-8-carboxylic acid. This is achieved by using anthranilic acid (2-aminobenzoic acid) as the aniline component and crotonaldehyde (B89634) as the α,β-unsaturated carbonyl compound.

This specific modification directly installs the carboxylic acid group at the 8-position of the quinoline ring, a feature derived from the anthranilic acid starting material. The reaction of anthranilic acid with crotonaldehyde provides a direct and convenient route to 2-methyl-8-quinoline carboxylic acid. To overcome issues associated with the classical reaction, such as polymerization of the aldehyde substrate in strongly acidic media, improved protocols have been developed. One such improvement involves using a two-phase system containing a phase-transfer catalyst (PTC), which can lead to cleaner reactions and higher yields of the desired product.

Table 2: Key Reactants for Target Compound Synthesis
ReactionAniline DerivativeCarbonyl CompoundProductReference
Doebner-MillerAnilineCrotonaldehyde2-Methylquinoline (B7769805)
Improved Doebner-MillerAnthranilic AcidCrotonaldehydeThis compound

Multi-Step Synthetic Strategies

A multi-step approach commencing with o-toluidine derivatives and employing an oxidative annulation strategy is a key method for constructing the 2-methylquinoline core. Oxidative annulation techniques have gained significant attention for quinoline synthesis due to their efficiency and the ability to form multiple bonds in a single operation. mdpi.com

In this synthetic pathway, o-toluidine can be reacted with methacrolein in the presence of sulfuric acid. The reaction proceeds through a cyclization process to form the quinoline ring system. The use of iodine as a catalyst in such syntheses has been shown to be highly efficient for the annulation process, leading to the formation of quinoline derivatives under mild conditions. scispace.comsemanticscholar.org Molecular iodine can act as an effective catalyst in Friedländer-type annulations for the synthesis of quinolines. scispace.comsemanticscholar.org

Following the initial cyclization, the reaction mixture may contain various by-products. An oxidative workup can be employed to decompose these unwanted substances. Subsequently, the methyl group at the 8-position of the formed 2,8-dimethylquinoline intermediate can be oxidized to a carboxylic acid. While various oxidizing agents can be used, nitric acid in the presence of sulfuric acid is a common method for the nitration of quinoline systems, which can be a precursor step to obtaining the carboxylic acid. brieflands.com

The final step in synthesizing this compound often involves the selective oxidation of the methyl group at the 8-position of a 2,8-dimethylquinoline or a related precursor. This transformation requires careful selection of the oxidizing agent to avoid oxidation of the methyl group at the 2-position or the quinoline ring itself.

One reported method involves the oxidation of 2-methyl-8-quinolyl methyl ketone. acs.org The ketone is treated with bromine in a caustic solution to form this compound. acs.org Another approach involves the direct oxidation of 8-methylquinoline derivatives. For instance, palladium-catalyzed aerobic oxidation of 8-methylquinolines can yield the corresponding carboxylic acids, although 8-quinolylmethyl acetates are often the major products. rsc.org The choice of oxidizing agent and reaction conditions is crucial to achieve the desired carboxylic acid in good yield. youtube.com

Oxidation of 2-Methylquinoline Precursors for Carboxylic Acid Formation

Methyl Group Oxidation to Carboxylic Acid

A significant method for synthesizing quinoline-8-carboxylic acids involves the direct oxidation of the corresponding 8-methylquinoline compound. This transformation can be effectively carried out using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a catalyst. Vanadium(V) or vanadium(IV) compounds that are soluble in the acidic medium are particularly effective as catalysts for this reaction.

The process is typically conducted at elevated temperatures, for instance, between 120°C to 180°C, with a preferred range of 150°C to 170°C google.com. The 8-methylquinoline derivative is dissolved in sulfuric acid, with concentrations ranging from 50% to 90%, though 70% to 85% is often preferred. During the reaction, nitric acid is gradually added to the heated solution containing the methylquinoline and the catalyst google.com. The reaction can be performed under atmospheric or slightly elevated pressure and generally reaches completion within 8 to 15 hours google.com. To enhance the process, air can be passed through the reaction mixture, which helps in removing the nitrous gases formed and can contribute to the regeneration of the oxidizing agent google.com.

This direct oxidation method presents a notable improvement in terms of resource efficiency, yield, and purity of the final carboxylic acid product google.com.

Bromination and Hydrolysis of 2-Methyl-8-nitroquinoline

An alternative synthetic route to obtain quinoline-2-carboxylic acid derivatives involves a two-step process starting from a methyl-substituted nitroquinoline. Specifically, the synthesis of 8-nitroquinoline-2-carboxylic acid has been optimized from 2-methyl-8-nitroquinoline researchgate.net. This method focuses on the oxidation of the methyl group through a sequence of bromination followed by hydrolysis researchgate.net.

The initial step involves the bromination of the methyl group on the 2-methyl-8-nitroquinoline molecule. This is followed by a hydrolysis step, which is carried out in an aqueous sulfuric acid medium researchgate.net. The conditions for this final hydrolysis step have been carefully selected to achieve an almost quantitative yield of the desired 8-nitroquinoline-2-carboxylic acid researchgate.net. This pathway highlights a targeted approach to functional group transformation on the quinoline scaffold.

Green Chemistry Approaches in Quinoline Synthesis

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool for the synthesis of quinoline derivatives, offering significant advantages over conventional heating methods tandfonline.comacs.orgeurekaselect.com. This technique can dramatically reduce reaction times, improve product yields, and enhance the purity of the final compounds acs.org. For example, a microwave-assisted Friedländer synthesis of quinolines can be achieved in as little as 5 minutes in excellent yield, whereas the unassisted reaction might take several days and result in a very poor yield proquest.com.

The efficiency of microwave irradiation is demonstrated in various quinoline syntheses, including the Knoevenagel condensation for preparing quinolone derivatives, where the microwave procedure was found to be much more efficient in terms of both time and yield compared to conventional methods benthamdirect.com. The controlled parameters of temperature, pressure, and power irradiation in microwave synthesis contribute to its effectiveness acs.org. The combination of multi-component reactions (MCR) with MAOS offers a rapid and cost-efficient strategy for preparing a diverse range of quinoline-based compounds acs.org.

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
Friedländer SynthesisSeveral days5 minutesSignificant proquest.com
Esterification22 hours (reflux)10 minutesComparable to higher tandfonline.com
Knoevenagel CondensationNot specifiedSignificantly shorterHigher benthamdirect.com

Utilization of Ionic Liquids as Green Solvents

Ionic liquids (ILs) are increasingly being used as environmentally benign reaction media for the synthesis of quinolines, offering a green alternative to volatile and often toxic organic solvents organic-chemistry.orgmdpi.com. Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive for sustainable chemical processes nih.govacs.org.

In quinoline synthesis, ionic liquids can function as both the solvent and a catalyst, facilitating reactions under mild conditions organic-chemistry.orgnih.gov. For example, the synthesis of 2,4-disubstituted quinolines has been achieved with high efficiency and selectivity in the ionic liquid [hmim]PF6, which could be recycled for subsequent reactions organic-chemistry.org. Some syntheses have been developed that are metal-free, relying on the ionic liquid itself to mediate the reaction acs.org. The use of Brønsted-acidic ionic liquids has also proven to be highly efficient, producing quinolines in excellent yields with the added benefit of catalyst recyclability mdpi.com. The enhanced enzyme activity in certain biocatalytic syntheses of quinolines in ionic liquid aqueous solutions further highlights their potential as superior reaction media mdpi.com.

Ionic Liquid TypeRoleKey AdvantagesReference
[hmim]PF6SolventRecyclable, high yield organic-chemistry.org
Imidazolium-basedReaction MediumMetal-free synthesis, simple workup acs.org
Brønsted-acidicCatalystHigh efficiency, recyclable mdpi.com
Aqueous IL solutionCo-solventEnhanced enzyme activity mdpi.com

Solid Acid Catalysis in Quinoline Formation

The use of heterogeneous solid acid catalysts in quinoline synthesis represents a significant advancement in green chemistry, offering advantages such as catalyst recyclability, mild reaction conditions, and simplified work-up procedures nih.gov. These catalysts can effectively facilitate reactions like the Friedländer condensation to produce polysubstituted quinolines nih.gov.

A variety of solid acids have been successfully employed, including Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia nih.gov. These catalysts have been shown to provide good to excellent yields in relatively short reaction times nih.gov. For instance, Montmorillonite K-10 has been used in a microwave-assisted, one-pot domino process involving cyclization and aromatization to synthesize quinolines in excellent yields within minutes researchgate.net. The catalyst in such processes can often be recovered, reactivated, and reused multiple times with no significant loss in its catalytic activity, further enhancing the sustainability of the synthesis mdpi.comresearchgate.net. The development of novel solid acid catalysts, such as Brønsted acid functionalized graphitic carbon nitride, continues to improve the efficiency and environmental profile of quinoline synthesis nih.gov.

Solid Acid CatalystReaction TypeKey FeaturesReference
Montmorillonite K-10Domino cyclization–aromatizationMicrowave-assisted, rapid, reusable researchgate.net
ZeolitesFriedländer condensationMild conditions, short reaction times nih.gov
Nano-crystalline sulfated zirconiaFriedländer condensationHigh yields, recyclable nih.gov
Chitosan-SO3HFriedländer annulationEasily recovered and reused mdpi.com
g-C3N4-CO-(CH2)3-SO3HFriedländer synthesisHigh surface acidity, recyclable nih.gov

One-Pot Reaction Strategies

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has become a cornerstone of modern organic chemistry. This approach is highly valued for its efficiency, reduced waste generation, and operational simplicity, making it particularly suitable for the construction of complex heterocyclic scaffolds like quinolines. For this compound and its analogs, several one-pot methodologies, including multicomponent reactions and domino/tandem sequences, have been developed to streamline their synthesis.

A notable one-pot method for the direct synthesis of this compound is the improved Doebner-Miller reaction. This reaction utilizes anthranilic acid and crotonaldehyde in a two-phase system, facilitated by a phase transfer catalyst, to yield the target molecule directly. geneseo.edu This approach avoids the isolation of intermediates, simplifying the synthetic process.

Furthermore, multicomponent reactions (MCRs) represent a powerful class of one-pot strategies for generating structural diversity in quinoline analogs. rsc.org A modified, eco-friendly Doebner hydrogen transfer reaction has been developed for the synthesis of quinoline-4-carboxylic acids. This three-component strategy involves the reaction of an aryl aldehyde, an amine, and pyruvate in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.com The reaction proceeds efficiently in a green solvent system of water and ethylene glycol, offering mild conditions, high conversion rates, and a broad substrate scope. tandfonline.com

Table 1: One-Pot Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids This table summarizes the improved Doebner-Miller reaction for the synthesis of the target compound.

Reactant 1 Reactant 2 Catalyst/System Product Reference
Anthranilic acid Crotonaldehyde Phase Transfer Catalyst (5 mol%) / Two-phase system 2-Methyl-8-quinoline carboxylic acid geneseo.edu

Domino and tandem reactions, where a single event triggers a cascade of subsequent transformations, are also prominent in one-pot quinoline synthesis. A domino nitro reduction-Friedländer heterocyclization process allows for the synthesis of substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds. mdpi.com This method is advantageous as it circumvents the often-limited availability of the corresponding 2-aminobenzaldehyde derivatives by generating them in situ. mdpi.com

Another advanced one-pot strategy involves a metal-free tandem cyclization of 2-styrylanilines with 2-methylquinolines. acs.orgnih.gov This reaction proceeds through the functionalization of a C(sp³)–H bond, leading to the formation of new C–C and C–N bonds in a single, efficient operation. nih.gov Such metal-free approaches are environmentally benign and provide access to a wide array of functionalized quinolines with good functional group tolerance. acs.orgnih.gov

Table 2: Selected One-Pot Multicomponent and Domino Reactions for Quinoline Analogs This interactive table details various one-pot strategies for synthesizing analogs of this compound, showcasing the diversity of reactants and conditions.

Strategy Name Key Reactants Catalyst/Reagent Key Features Resulting Analog Core References
Modified Doebner Hydrogen Transfer Aryl amine, Aryl aldehyde, Pyruvate p-TSA Eco-friendly (water/ethylene glycol), mild conditions, broad scope. Quinoline-4-carboxylic acid tandfonline.com
Domino Nitro Reduction-Friedländer 2-Nitrobenzaldehyde, Active Methylene Compound Fe/AcOH In situ generation of 2-aminobenzaldehyde from available precursors. Substituted Quinolines mdpi.com
Copper-Catalyzed Domino Reaction Enaminone, 2-Halobenzaldehyde Copper catalyst Consists of aldol reaction, C(aryl)–N bond formation, and elimination. Various Quinolines rsc.org
Metal-Free Tandem Cyclization 2-Styrylaniline, 2-Methylquinoline I₂, TBHP, CH₃COOH Avoids transition metals, C(sp³)–H activation. Functionalized Quinolines acs.orgnih.gov

These one-pot strategies highlight the significant progress in synthetic organic chemistry, enabling the efficient and often more environmentally friendly construction of this compound and a diverse library of its analogs from simple, readily available starting materials. rsc.orgacs.org

Chemical Reactivity and Derivatization Strategies of 2 Methylquinoline 8 Carboxylic Acid

Transformations of the Methyl Group

The methyl group at the C2 position of the quinoline (B57606) ring is activated and susceptible to various chemical transformations, including oxidation, alkylation, and other functionalizations.

Oxidation Reactions to Further Carboxylic Acid or Aldehyde Functionalities

The C2-methyl group can be oxidized to afford either the corresponding aldehyde (quinoline-2-carbaldehyde) or carboxylic acid (quinoline-2,8-dicarboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product. Vigorous oxidation can lead to the formation of a tricarboxylic acid derivative of pyridine (B92270), implying that under harsh conditions, the benzene (B151609) portion of the quinoline ring can also be oxidized. askfilo.com

Control experiments have shown that 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carbaldehyde in high yields (e.g., 87%) under specific metal-free conditions, such as using iodine (I2) as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant in a DMSO solvent. acs.orgnih.gov This suggests a potential pathway for the selective oxidation of the methyl group on 2-methylquinoline-8-carboxylic acid to an aldehyde functionality. The challenge in such reactions is often preventing over-oxidation to the carboxylic acid and avoiding side reactions on the electron-rich quinoline core. youtube.com

Reagent SystemProductYieldNotes
I₂ / TBHP in DMSOAldehyde87%Metal-free conditions, suggests potential for selective oxidation. acs.org
KMnO₄ (hot, concentrated)Carboxylic AcidVariableA well-established method for oxidizing benzylic positions, but selectivity can be an issue. youtube.com

Alkylation and Functionalization at Position 2

The methyl group at position 2 can be functionalized through various C-H activation strategies. One common method involves deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an alkyl halide to introduce a longer alkyl chain. tandfonline.com This method has been successfully used to prepare 2-n-butyl-8-quinoline carboxylic acid and 2-isobutyl-8-quinoline carboxylic acid in yields of 62% and 55%, respectively. tandfonline.com

Catalytic methods have also been developed. For instance, a platinum-on-alumina (Pt/Al₂O₃) catalyst facilitates the dehydrative alkylation of 2-methylquinoline with alcohols, affording the corresponding alkylated products in yields up to 75%. thieme-connect.com This reaction proceeds by attaching the alkyl group from the alcohol to the methyl group of the quinoline. thieme-connect.com Furthermore, rhodium-catalyzed C-H bond activation allows for the alkylation of quinolines with olefins. nih.gov

These strategies enable the introduction of diverse functional groups, which can be used to modulate the steric and electronic properties of the molecule.

MethodReagentsFunctionalization TypeTypical Yield
Deprotonation-Alkylation1. LDA2. Alkyl BromideAlkylation55-62% tandfonline.com
Dehydrative AlkylationAlcohol, Pt/Al₂O₃ catalystAlkylationup to 75% thieme-connect.com
Metal-Free C2-H FunctionalizationDiethyl H-phosphonate, K₂CO₃Alkylation/Amination (on N-oxides)Not specified for this substrate rsc.org

Reactions of the Carboxylic Acid Moiety

The carboxylic acid at the C8 position is a key handle for derivatization, enabling esterification, amidation, and the formation of other acid derivatives.

Esterification for Prodrug Design and Solubility Modulation

Esterification of the carboxylic acid group is a common strategy in prodrug design to enhance lipophilicity and improve membrane permeability. uobabylon.edu.iqnih.gov By converting the polar carboxylic acid into a less polar ester, the resulting prodrug can more easily cross biological membranes. uobabylon.edu.iq These esters are typically designed to be hydrolyzed in vivo by plasma esterases to release the active carboxylic acid drug. uobabylon.edu.iqnih.gov

Standard esterification methods, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), can be employed to synthesize these ester prodrugs. edu.krd The choice of alcohol used for esterification allows for fine-tuning of the physicochemical properties, such as water solubility and lipophilicity, of the resulting derivative. nih.gov

Ester TypePurposeExample Reagents
Simple Alkyl EstersIncrease lipophilicity, mask polarityAlcohol, DCC, DMAP edu.krd
Glycolamide EstersProvide a balance of stability and enzymatic lability nih.govN,N-disubstituted glycolamide
Amino Acid EstersEnhance transport via peptide transporters mdpi.comProtected amino acid

Amidation and Peptide Coupling Strategies

The carboxylic acid can be converted into an amide via reaction with a primary or secondary amine. This transformation is fundamental in medicinal chemistry and is the basis for peptide synthesis. uni-kiel.de The reaction requires the activation of the carboxylic acid, which is typically achieved using a peptide coupling reagent. bachem.com

A wide variety of modern coupling reagents are available, which facilitate the formation of an activated intermediate that readily reacts with an amine to form the amide bond with minimal side reactions and racemization. uni-kiel.de

Coupling ReagentAbbreviationNotes
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUReacts quickly with less epimerization during coupling. peptide.com
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPGenerates OBt esters; widely used for difficult couplings.
DicyclohexylcarbodiimideDCCA classic reagent, though the dicyclohexylurea byproduct can be difficult to remove. peptide.com

These reagents enable the coupling of this compound to amino acids or peptides, creating hybrid molecules with potentially novel biological activities. uni-kiel.de Direct amidation of aldehydes has also been demonstrated using palladium catalysis, suggesting advanced synthetic routes may be available for related carboxylic acids. thieme-connect.com

Formation of Hydrazides for LC-MS Derivatization

For analytical purposes, particularly for liquid chromatography-mass spectrometry (LC-MS), carboxylic acids are often derivatized to improve their chromatographic retention and ionization efficiency. nih.gov One effective strategy is the conversion of the carboxylic acid to a hydrazide. nih.gov

Reagents such as 2-hydrazinoquinoline (B107646) (HQ) are used for this purpose. umn.edunih.gov The derivatization reaction involves activating the carboxylic acid, for example with 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), to form an acyloxyphosphonium ion. nih.govresearchgate.net This activated intermediate then reacts with HQ to form a stable hydrazide derivative. nih.govresearchgate.net This process enhances the detectability of the analyte in LC-MS-based metabolomic studies. nih.govsemanticscholar.org This derivatization is particularly useful for small, polar molecules that are otherwise difficult to analyze with standard reversed-phase LC-MS methods. nih.govumn.edu

Quinoline Ring System Reactivity of this compound

The reactivity of the quinoline ring in this compound is a nuanced interplay of the inherent electronic properties of the bicyclic heteroaromatic system and the directing effects of its substituents: the electron-donating methyl group at position C2 and the electron-withdrawing carboxylic acid group at C8. These groups modulate the electron density and accessibility of various positions on the ring, thereby influencing the course of chemical transformations.

Reduction of the Quinoline Ring to Dihydro- or Tetrahydroquinoline Derivatives

The pyridine ring of the quinoline system is susceptible to reduction, leading to the formation of dihydro- or, more commonly, 1,2,3,4-tetrahydroquinoline derivatives. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts and reaction conditions have been developed for the reduction of quinolines, with notable tolerance for sensitive functional groups, including carboxylic acids researchgate.net.

Catalytic hydrogenation is a prevalent method for this reduction. For instance, domino reactions have been developed for the conversion of 2-nitroarylketones and aldehydes into tetrahydroquinolines using a 5% Palladium on carbon (Pd/C) catalyst nih.gov. This process involves the reduction of the nitro group followed by a reductive amination strategy nih.gov. While direct examples for this compound are specific, the general principles apply. The reduction of 2-alkyl-substituted quinoline-4-carboxylic acids using Raney nickel in an aqueous solution has been shown to be stereoselective, yielding the cis isomers of the corresponding 1,2,3,4-tetrahydroquinoline-4-carboxylic acids researchgate.net. This suggests that similar stereochemical control could be anticipated in the reduction of this compound.

The choice of catalyst and solvent can be crucial for achieving high yields and selectivity nih.gov. A one-pot tandem process has been reported that achieves regiospecific functionalization of 8-methylquinoline derivatives at the C-2 position, followed by selective hydrogenation of the pyridine ring tandfonline.com. This highlights the possibility of combining derivatization with reduction in a single synthetic sequence. Boronic acid has also been shown to catalyze the tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation acs.org.

Reaction TypeTypical Reagents/CatalystsProductKey Features
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney Ni1,2,3,4-Tetrahydroquinoline derivativeSelective reduction of the pyridine ring. Can be stereoselective. Tolerant of carboxylic acid group. researchgate.netnih.govresearchgate.net
Transfer HydrogenationHantzsch ester, Ammonium formate1,2,3,4-Tetrahydroquinoline derivativeUses a hydrogen donor molecule instead of H₂ gas.
Boronic Acid Catalyzed ReductionArylboronic acid, Hantzsch esterN-Alkyl Tetrahydroquinoline derivativeOne-pot tandem reduction and reductive alkylation. acs.org

Halogenation and Other Electrophilic Substitutions

Electrophilic aromatic substitution on the quinoline ring is generally directed towards the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. In the case of this compound, the directing effects of the substituents must be considered. The carboxylic acid group at C8 is a deactivating, meta-directing group, while the methyl group at C2 is an activating, ortho, para-directing group for the pyridine ring. However, the dominant effect for electrophilic substitution is on the more electron-rich benzene ring.

Electrophilic attack preferentially occurs at the C5 and C7 positions, which are ortho and para to the activating influence of the nitrogen lone pair (when considering the benzene ring as an aniline-like system) and avoids the deactivating influence of the carboxylic acid group at C8 to some extent. The substitution at C5 and C8 is a common outcome for electrophilic substitution on the quinoline ring itself reddit.com.

Bromination of 8-substituted quinolines has been investigated, and the regioselectivity is dependent on the nature of the substituent at C8. For instance, the bromination of 8-methoxyquinoline yields the 5-bromo derivative as the sole product acgpubs.org. In contrast, bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives at the 5 and 7 positions acgpubs.orgresearchgate.net. Given that the carboxylic acid group is deactivating, it is expected that halogenation of this compound would be less facile than on an 8-hydroxy or 8-methoxy substituted quinoline. A copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has also been developed, highlighting the potential for catalytic methods to control regioselectivity beilstein-journals.org.

ReactionReagentExpected Major Product(s)Influencing Factors
BrominationBr₂5-Bromo- and/or 7-Bromo-2-methylquinoline-8-carboxylic acidThe electron-withdrawing carboxylic acid group deactivates the ring, making the reaction less favorable. The benzene ring is more susceptible to attack than the pyridine ring. reddit.comacgpubs.orgresearchgate.net
NitrationHNO₃/H₂SO₄5-Nitro- and/or 7-Nitro-2-methylquinoline-8-carboxylic acidHarsh conditions are likely required due to the deactivating carboxylic acid group.
SulfonationSO₃/H₂SO₄This compound-5-sulfonic acid and/or -7-sulfonic acidThe position of sulfonation can be temperature-dependent.

Nucleophilic Substitutions, including N-Oxide Formation

Nucleophilic aromatic substitution on the quinoline ring typically requires the presence of a good leaving group, such as a halogen, at an activated position, usually C2 or C4. For this compound itself, direct nucleophilic substitution on the ring is unlikely. However, derivatization can introduce functionalities that facilitate such reactions.

One important strategy involves the formation of the quinoline N-oxide. The N-oxide can be prepared by treating the parent quinoline with an oxidizing agent like a peroxy acid. The N-oxide functionality significantly alters the reactivity of the quinoline ring. It activates the C2 and C4 positions towards nucleophilic attack. For example, quinoline N-oxides can react with arylzinc reagents in the presence of trifluoroacetic anhydride (TFAA) to yield 2-arylquinolines researchgate.net. This suggests a potential route to functionalize the C2 position of this compound, although the existing methyl group would be replaced. More relevantly, the N-oxide can be used to introduce other functional groups. For instance, treatment of 8-hydroxyquinoline N-oxide with copper-catalyzed Grignard reagents leads to the formation of 2-alkyl-8-hydroxyquinolines nih.gov.

Furthermore, the N-oxide can be used to introduce a leaving group. For example, chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with phosphoryl chloride and phosphorus pentachloride affords 2,4-dichloro-8-methylquinoline mdpi.com. The chloro groups at positions 2 and 4 are then susceptible to nucleophilic displacement by various nucleophiles, including amines, thiols, and hydrazines mdpi.comresearchgate.net. While this example starts from a quinolinone, it illustrates the principle of activating the quinoline ring for nucleophilic substitution.

Formation of Schiff Bases from Carbonyl Intermediates

The 2-methyl group of 2-methylquinoline is activated by the adjacent nitrogen atom and can be oxidized to a carbonyl group, forming 2-formylquinoline-8-carboxylic acid. This oxidation can be achieved using various oxidizing agents. For instance, 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde in high yield under certain conditions acs.orgnih.gov. While the presence of the 8-carboxylic acid group might influence the reaction, this transformation provides a key carbonyl intermediate.

This 2-formylquinoline-8-carboxylic acid can then readily undergo condensation reactions with primary amines to form Schiff bases (imines). The formation of Schiff bases from quinoline aldehydes is a well-established reaction mdpi.comekb.eg. These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with acid or base catalysis. A wide variety of primary amines can be used, leading to a diverse range of Schiff base derivatives. These Schiff bases are valuable intermediates in their own right and can be further modified, for example, through reduction to form secondary amines or by participating in cyclization reactions researchgate.net.

Coordination Chemistry and Metal Complexes of 2 Methylquinoline 8 Carboxylic Acid

Ligand Properties and Coordination Modes

2-Methylquinoline-8-carboxylic acid, denoted as HL, is a derivative of quinoline (B57606) that possesses a carboxylic acid group at the 8-position and a methyl group at the 2-position. tandfonline.com This structure allows for specific interactions with metal ions, primarily functioning as a bidentate ligand.

The primary mode of coordination for this compound involves the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylate group. tandfonline.comcymitquimica.com This arrangement leads to the formation of a stable six-membered chelate ring with a metal ion. tandfonline.com The presence of the methyl group at the 2-position can introduce steric effects that may influence the stability and geometry of the resulting metal complexes.

The solution chemistry of this compound is characterized by two main protonation equilibria, corresponding to the carboxylic acid group and the quinoline nitrogen. These equilibria are crucial for understanding the conditions under which the ligand is available to coordinate with metal ions. The protonation constants (pKa values) have been determined through pH-metric titrations. tandfonline.com

The first protonation constant (pKa1) corresponds to the protonation of the carboxylate group, while the second (pKa2) is associated with the protonation of the quinoline nitrogen. The speciation of the ligand in solution is dependent on the pH, with the fully deprotonated form (L⁻), which is active in chelation, becoming more prevalent at higher pH values.

Table 1: Protonation Constants of this compound and Selected Amino Acids The data in this table was determined in 1.0 mol·dm⁻³ NaCl at 25°C. tandfonline.com

Ligand pKa1 pKa2
This compound 2.19 7.66
Glycine 2.43 9.68
α-Alanine 2.79 10.30
β-Alanine 3.66 10.18
Proline 2.13 10.63
Serine 2.09 -
Methionine 2.39 9.05
Threonine 2.35 8.91
Phenylalanine 2.41 9.12
Aspartic acid 3.65 9.86
Glutamic acid 2.19 9.32
Histidine 2.50 9.42
Cysteine 2.47 10.10

Formation and Stability of Metal Complexes

The ability of this compound to form stable complexes with metal ions has been investigated, with a particular emphasis on nickel(II). The stability of these complexes is quantified by their formation constants, which are determined experimentally.

In aqueous solution, this compound forms binary complexes with nickel(II). tandfonline.com The predominant species formed are [NiHL]²⁺ and [NiL]⁺. tandfonline.com The formation of [NiHL]²⁺ occurs at lower pH values where the ligand is still protonated. As the pH increases, deprotonation occurs, leading to the formation of the more stable [NiL]⁺ complex. tandfonline.com The stability of the [NiL]⁺ complex is noteworthy, though it has been observed to be less stable than the corresponding nickel(II) complex with 8-hydroxyquinoline (B1678124). tandfonline.com

Table 2: Stability Constants (log β) for Binary Nickel(II) Complexes with this compound The data in this table was determined in 1.0 mol·dm⁻³ NaCl at 25°C. tandfonline.com

Species log β
[NiHL]²⁺ 11.82
[NiL]⁺ 13.51
[NiL₂] 12.19

The study of ternary complexes, where a central metal ion is coordinated to two different ligands, is of significant interest in bioinorganic chemistry. The ternary systems involving nickel(II), this compound (L⁻), and various amino acids have been systematically investigated. tandfonline.com

The formation of these ternary complexes is influenced by the nature of the amino acid. For amino acids like glycine, α-alanine, β-alanine, proline, serine, methionine, threonine, and phenylalanine, the ternary complexes formed are analogous, suggesting that these amino acids bind to the nickel(II) ion through their amino and carboxylate groups. tandfonline.com For instance, in the nickel(II)–ligand L⁻–proline system, the ternary complex [NiLA] is observed in significant proportions in the pH range of 6 to 7.5. tandfonline.com

In the case of amino acids with additional functional groups, such as aspartic acid and glutamic acid, the speciation is different. For the nickel(II)–ligand L⁻–glutamic acid system, binary complexes are not formed, and the solution is dominated by ternary complexes across the studied pH range. tandfonline.com At low pH (2-3), the predominant species is [NiLH₂A]⁺, which deprotonates at higher pH to form [NiLHA] with a maximum abundance between pH 4 and 6. tandfonline.com

Table 3: Stability Constants (log β) for Ternary Nickel(II)-2-methylquinoline-8-carboxylic acid (L)-Amino Acid (A) Complexes The data in this table was determined in 1.0 mol·dm⁻³ NaCl at 25°C. tandfonline.com

Amino Acid (A) Species log β
Glycine [NiLA] 11.14
α-Alanine [NiLA] 11.20
β-Alanine [NiLA] 11.41
Proline [NiLA] 10.92
Serine [NiLA] -
Methionine [NiLA] -
Threonine [NiLA] -
Phenylalanine [NiLA] -
Aspartic acid [NiLHA] 11.89
[NiLA]⁻ 13.51
Glutamic acid [NiLH₂A]⁺ 9.85
[NiLHA] 11.82
[NiLA]⁻ 13.51
Histidine [NiLA] -
Cysteine [NiL₂A]⁻ 12.19

The determination of protonation and stability constants for these complex systems is predominantly carried out using pH-metric titrations. tandfonline.comtandfonline.com This technique involves monitoring the pH of a solution containing the ligand and metal ion as a standardized base is added. The resulting titration data can be analyzed using computer programs like LETAGROP to calculate the stability constants of the various species in equilibrium. tandfonline.com This method provides a reliable means of characterizing the complex formation equilibria in solution. unict.itrsc.org

Structural Analysis of Coordination Compounds

The detailed examination of the three-dimensional structures of coordination compounds containing this compound is essential for comprehending their chemical properties and potential uses. X-ray crystallography has been a crucial method for providing in-depth knowledge of their solid-state structures.

Distorted Octahedral Geometries in Metal(II) Complexes

A frequently observed coordination geometry in metal(II) complexes with this compound is a distorted octahedron. fiveable.me In such complexes, the central metal ion is typically bonded to two ligands. Each ligand coordinates to the metal through the nitrogen atom of the quinoline ring and one of the oxygen atoms from the carboxylate group, creating a five-membered chelate ring. This structural arrangement is influenced by factors such as steric hindrance from bulky ligands and the electronic effects of the metal's d-electron configuration. fiveable.me

Role of Non-covalent Interactions in Complex Stabilization (e.g., hydrogen bonding, π-π stacking)

Non-covalent interactions are critical for the stabilization and the formation of larger supramolecular structures of metal complexes containing this compound. These interactions, which include hydrogen bonding and π-π stacking, determine how the molecules are arranged in the crystal lattice. nih.gov

Applications of Metal Complexes

The distinct structural characteristics and reactivity of metal complexes derived from this compound have prompted their investigation in several areas of chemical science.

Design of Catalytically Active Metal-Ligand Systems

Metal complexes of this compound have demonstrated potential in the field of catalysis. The ligand's structure can be altered to fine-tune the electronic and steric characteristics of the metal center, which in turn affects its catalytic performance. For example, some metal-ligand complexes are being explored for their ability to catalyze reactions like oxidation under mild conditions. nih.gov The primary function of the 2-methylquinoline-8-carboxylate ligand is to offer a stable coordination environment that can promote the catalytic cycle.

Potential in Sensing and Supramolecular Assemblies

The inherent fluorescent properties of the quinoline group make this compound and its metal complexes promising for the creation of chemical sensors. researchgate.netscirp.org The coordination of metal ions can alter the fluorescence of the ligand, which provides a basis for detecting specific ions. scirp.org Additionally, the tendency of these complexes to form organized structures through non-covalent interactions enables the creation of ordered supramolecular assemblies. nih.gov These assemblies may possess new properties and could be used in fields like host-guest chemistry and materials science.

Scaffolds for Enzyme Mimics and Metallobiomolecules

The coordination environment offered by this compound can be used to imitate the active sites of metalloenzymes. nih.gov By choosing a suitable metal ion, it is possible to design synthetic versions that replicate the structural and functional features of biological systems. This makes them useful models for investigating the mechanisms of enzymatic reactions and for creating new artificial enzymes with specific catalytic functions.

Applications in Materials Science and Industrial Research

Optoelectronic Materials Development

Quinoline (B57606) derivatives are recognized for their unique photophysical properties, which make them highly suitable for applications in the development of optoelectronic devices. Their capacity to absorb and emit light is a key feature harnessed in creating sophisticated electronic materials.

The quinoline framework is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs). While research often focuses on the closely related 2-methyl-8-quinolinol (the hydroxyl analog of 2-methylquinoline-8-carboxylic acid), the principles and applications are highly relevant to the broader class of 8-substituted quinolines. Metal complexes involving these ligands, particularly with zinc (Zn(II)), are investigated for their electroluminescent properties. ijcce.ac.irijcce.ac.ir

Table 1: Performance of OLEDs with a Doped 2-Methyl-8-Quinolinol Zinc Complex

DeviceDopant ConcentrationElectroluminescence (EL) Wavelength
Device 2Lower Concentration517 nm
Device 3Higher Concentration539 nm
This table is based on data from studies on a zinc complex of 2-methyl-8-quinolinol, a closely related derivative. ijcce.ac.irijcce.ac.ir

Quinoline derivatives have gained significant traction as materials for third-generation photovoltaic applications, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov The ability to fine-tune the optoelectronic properties of these compounds through synthetic modifications allows for the creation of materials tailored for specific roles within a solar cell's architecture. nih.gov

These compounds can function as photosensitizing dyes, which are responsible for light absorption and injecting electrons into a semiconductor material like titanium dioxide (TiO₂). For instance, photovoltaic cells sensitized with quinoline derivatives such as 4-carboxy-2-(2′-pyridyl) quinoline (Hmcpq) and cis-[Ru(H₂dcpq)₂(NCS)₂] (where H₂dcpq is 4-carboxy-2-[2′-(4′-carboxypyridyl)]quinoline) have demonstrated power conversion efficiencies of 1.2% and 1.45%, respectively. nih.gov The efficiency of these cells is closely tied to the molecular structure of the quinoline dye and its interaction with the semiconductor surface. nih.gov

Table 2: Performance of Dye-Sensitized Solar Cells with Quinoline Derivatives

Quinoline DyePower Conversion Efficiency (PCE)Incident Photon-to-Current Efficiency (IPCE)
Q18 (Hmcpq)1.20%~50% at 600 nm
Q19 (Ru-complex)1.45%~50% at 600 nm
This table highlights the performance of solar cells using specific quinoline-based dyes. nih.gov

Design of Novel Materials with Specific Electronic or Optical Properties

This compound is a fluorescent compound, a property that is central to its use in designing novel materials. cymitquimica.com The broader 8-hydroxyquinoline (B1678124) (8-HQ) family, to which this acid is structurally related, is particularly noted for its application as a versatile building block. scispace.comnih.gov

A key characteristic of 8-HQ and its derivatives is their ability to chelate with a wide range of metal cations. scispace.com This chelation often results in a significant enhancement of the ligand's fluorescence emission, a phenomenon attributed to increased molecular rigidity. scispace.com This principle is actively used to design fluorescent chemosensors for detecting environmentally and biologically important metal ions, such as Al³⁺ and Zn²⁺. scispace.com

Furthermore, medicinal chemists employ a strategy of bioisostere replacement to design novel molecules with improved properties. nih.gov In this context, the 8-hydroxyquinoline scaffold serves as a metal-binding pharmacophore. By systematically replacing the quinoline ring or the hydroxyl group with other chemical moieties, researchers can create libraries of new compounds with tailored electronic properties and metal-binding affinities for various applications, including as metalloenzyme inhibitors. nih.gov

Industrial Synthesis Process Optimization

The efficient synthesis of quinoline derivatives is a subject of ongoing research, with a focus on developing cost-effective, high-yield, and environmentally benign processes. Optimization strategies often involve exploring one-pot reactions, testing different catalysts, and adjusting reaction conditions to improve selectivity and purity.

For example, a simple and efficient one-pot protocol has been described for the synthesis of carboxyl-substituted bisquinoline systems. researchgate.net This method involves the Williamson reaction followed by hydrolysis and is noted for its high yields (82-95%) and experimental simplicity. researchgate.net

In another instance, related to the synthesis of 2-methylquinoline-4-carboxylic acid derivatives via the Doebner reaction, researchers discovered that the order of mixing the reactants is crucial. sci-hub.se By first reacting pyruvic acid with an aldehyde before adding an aromatic amine, the desired quinoline product was formed, whereas a different order yielded an unwanted by-product. sci-hub.se The study also found that using aniline (B41778) derivatives with electron-donating groups was necessary for the successful synthesis in ethanol. sci-hub.se Such findings are critical for optimizing industrial-scale production by minimizing side reactions and maximizing the yield of the target compound.

Table 3: Synthesis of 2-Methyl-4-carboxyquinoline Derivatives Using Various Aromatic Amines

EntryAromatic AmineProductYield (%)
12,4-Dimethylaniline2,6,8-Trimethylquinoline-4-carboxylic acid85
22,5-Dimethylaniline2,5,8-Trimethylquinoline-4-carboxylic acid82
33,4-Dimethylaniline2,6,7-Trimethylquinoline-4-carboxylic acid80
43,5-Dimethylaniline2,5,7-Trimethylquinoline-4-carboxylic acid81
This table is adapted from a study on the synthesis of 2-methylquinoline-4-carboxylic acid derivatives, demonstrating the influence of starting materials on product yield. sci-hub.se

Additionally, methods for purifying precursors are essential for industrial processes. A patented method describes the selective separation of 2-methylquinoline (B7769805) from coal tar distillates by forming a urea (B33335) adduct, which can then be purified and decomposed to yield the high-purity product. google.com

Biological and Mechanistic Research Studies

Enzyme Inhibition and Molecular Interactions

Research into 2-methylquinoline-8-carboxylic acid and related compounds has revealed jejich potential to interact with and inhibit various enzymes, a property central to their biological activity.

Investigation as an Enzyme Inhibitor through Active Site Binding

The chemical structure of the quinoline (B57606) core is fundamental to its function as an enzyme inhibitor. The planar aromatic system of the quinoline ring allows for π-π stacking interactions with aromatic amino acid residues, such as tyrosine and phenylalanine, commonly found in the active sites of enzymes. The carboxylic acid group, in this case at position 8, provides a crucial site for hydrogen bonding and ionic interactions.

The methyl group at the 2-position and other substitutions play a significant role in defining the compound's inhibitory profile. For instance, an 8-methyl group on a related quinoline-4-carboxylic acid scaffold has been shown to provide hydrophobic bulk, enabling it to occupy shallow binding pockets within enzyme active sites. This group can also sterically enhance compatibility with the active sites of bacterial enzymes. Furthermore, the carboxylic acid moiety can chelate metal ions, such as Mg²⁺, which are often essential cofactors in the ATP-binding pockets of enzymes like topoisomerases. This dual functionality of providing a scaffold for π-stacking and a locus for hydrogen/ionic bonding is key to its mechanism as an active site inhibitor.

Table 1: Bioactivity and Binding Interactions of Quinoline Carboxylic Acid Derivatives

Substituent Pattern Target Enzyme IC₅₀ (µM) Binding Interactions Observed
8-Methyl, 2-hydroxyphenyl Topoisomerase IIα 0.45 Mg²⁺ chelation, π-stacking with Tyr-82
6-Chloro, 3-nitro Cytochrome P450 3A4 12.3 H-bond with Ser-119, hydrophobic packing
Unsubstituted quinoline core Dihydrofolate reductase >100 Weak van der Waals interactions only

Data adapted from studies on Pfitzinger reaction derivatives.

Interaction with Bacterial DNA-Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a well-established and clinically relevant target for antibacterial agents. mdpi.com This enzyme, which consists of GyrA and GyrB subunits, introduces negative supercoils into DNA, a process essential for DNA replication and repair. nih.govmdpi.com Quinolone antibiotics are known to target DNA gyrase. mdpi.com

The mechanism of action involves the stabilization of the complex formed between the gyrase and DNA, which stalls the replication fork. mdpi.com At higher concentrations, this can lead to the fragmentation of the chromosome and subsequent cell death, an effect known as topoisomerase poisoning. mdpi.com Studies on structurally related 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase. nih.govresearchgate.net X-ray crystallography of these related compounds has shown that the terminal carboxylic acid can interact with key amino acid residues, such as Arginine-136, in the GyrB subunit of the enzyme. nih.gov This highlights the critical role of the quinoline scaffold and its functional groups in binding to and inhibiting this essential bacterial enzyme. nih.govnih.gov

Modulation of Dihydroorotate Dehydrogenase (DHODH) Activity

Human Dihydroorotate Dehydrogenase (hDHODH) is another enzyme target that has been investigated for inhibition by quinoline-4-carboxylic acid derivatives. nih.gov DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. A structure-guided approach has been employed to develop potent hDHODH inhibitors based on the quinoline framework. nih.gov

This research identified specific amino acid residues within the inhibitor-binding pocket of DHODH, such as Threonine-63 (T63) and Tyrosine-356 (Y356), as suitable for forming new hydrogen-bonding interactions. nih.gov By strategically placing hydrogen-bond accepting groups on the quinoline scaffold, researchers have designed analogues that form novel interactions. For example, a cocrystal structure of one such analogue with DHODH revealed a new water-mediated hydrogen bond interaction with T63. nih.gov This work has led to the discovery of potent quinoline-based inhibitors of hDHODH. nih.govnih.gov

Table 2: Inhibitory Activity of Selected Quinoline Analogues against hDHODH

Compound hDHODH IC₅₀ (nM) Key Interaction
Analogue 41 9.71 ± 1.4 -
Analogue 43 26.2 ± 1.8 Water-mediated H-bond with T63
1,7-Naphthyridine 46 28.3 ± 3.3 H-bond with Y356

Data from a structure-guided design study of DHODH inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling proliferation and other cellular processes. tbzmed.ac.ir Dysregulation of EGFR signaling is linked to the development of various cancers, making it a prominent target for anticancer therapies. tbzmed.ac.irnih.gov

The quinoline and quinazoline (B50416) skeletons are recognized as attractive cores for the development of EGFR inhibitors. tbzmed.ac.irnih.gov The mechanism of inhibition typically involves targeting the ATP-binding site within the kinase domain of the receptor. tbzmed.ac.ir Small molecules based on these scaffolds act as competitive inhibitors with respect to ATP, blocking the ligand-induced autophosphorylation of the receptor and thereby halting downstream signaling. tbzmed.ac.irnih.gov The potency of these inhibitors is highly dependent on the substituents on the heterocyclic ring system. nih.gov While many studies focus on the 4-anilinoquinazoline (B1210976) scaffold, the underlying principle of targeting the kinase ATP-binding pocket is a key strategy in the design of quinoline-based enzyme inhibitors. tbzmed.ac.irnih.gov

Antimicrobial Research

The antimicrobial properties of quinoline derivatives are a significant area of investigation, with research focused on understanding the molecular basis for their action against various pathogens.

Antitumor Research

Exploration as a Scaffold for Anticancer Drug Development

The quinoline ring system, a fusion of a benzene (B151609) and pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. arabjchem.orgnih.gov Derivatives of quinoline have demonstrated significant potential in the development of anticancer agents by targeting various mechanisms. arabjchem.org These mechanisms include inducing apoptosis (programmed cell death), disrupting cell migration, inhibiting angiogenesis (the formation of new blood vessels that supply tumors), modulating nuclear receptor responsiveness, and causing cell cycle arrest. arabjchem.org The versatility of the quinoline scaffold allows for synthetic modifications to create structurally diverse derivatives, enhancing its utility in targeting cancer-specific pathways. arabjchem.org

The this compound structure, in particular, serves as a valuable starting point for the design of novel anticancer drugs. The quinoline core provides a framework that can interact with biological targets, and the carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors. For instance, quinoline-4-carboxylic acid derivatives have been shown to bind with DNA, hinder DNA synthesis, and induce oxidative stress in cancer cells.

Research into related quinoline structures highlights the potential of this chemical class. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of enzymes involved in cancer development. nih.gov Specifically, certain derivatives showed significant selectivity for HDAC3, a specific isoform of the enzyme, and demonstrated potent anticancer activity by inducing cell cycle arrest and apoptosis. nih.gov Another example is the development of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with tumorigenicity. nih.gov These studies underscore the adaptability of the quinoline scaffold in creating targeted anticancer agents.

The table below summarizes the anticancer potential of various quinoline derivatives, illustrating the broad applicability of this scaffold.

Derivative ClassTarget/MechanismObserved Effect
Quinoline-4-carboxylic acidsDNA binding, DNA synthesis inhibition, oxidative stressCytotoxicity against cancer cells
2-Phenylquinoline-4-carboxylic acidsHistone Deacetylase (HDAC) inhibitionCell cycle arrest, apoptosis
2-Aryl-quinazolin-4-yl aminobenzoic acidsCarbonic Anhydrase (CA) IX and XII inhibitionAnti-proliferative activity
8-Hydroxyquinoline (B1678124) derivativesMetal chelationInduction of cell death

Antileishmanial Activity Investigations

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov Quinoline alkaloids, which are naturally occurring secondary metabolites, have shown effectiveness against various Leishmania species. nih.gov The development of new antileishmanial drugs is crucial, and quinoline-based compounds have emerged as promising candidates.

While direct studies on the antileishmanial activity of this compound are not extensively documented in the provided results, research on structurally related quinoline derivatives provides strong evidence for the potential of this chemical class. For instance, 2-substituted quinolines have demonstrated activity against Leishmania donovani, including strains resistant to existing drugs like sitamaquine, an 8-aminoquinoline (B160924). nih.gov This suggests that 2-substituted quinolines may have a different mechanism of action compared to 8-aminoquinolines. nih.gov

Studies on synthetic analogs of naturally occurring quinoline alkaloids have identified compounds with significant antileishmanial activity. nih.gov For example, synthetic analogs of N-methyl-8-methoxyflindersin were effective against both the promastigote and amastigote stages of the parasite and showed therapeutic potential in animal models of cutaneous leishmaniasis. nih.gov The structure-activity relationship studies of 2-substituted quinolines indicated that modifications at various positions on the quinoline ring could enhance antileishmanial activity and improve metabolic stability. nih.gov

The following table presents data on the antileishmanial activity of some quinoline derivatives, highlighting the potential of the quinoline scaffold in this therapeutic area.

Compound TypeTarget SpeciesActivity
2-Substituted QuinolinesLeishmania donovaniActive against drug-resistant strains
Synthetic analogs of N-methyl-8-methoxyflindersinLeishmania promastigotes and amastigotesHigh antileishmanial activity
Tafenoquine (8-aminoquinoline)Various Leishmania speciesIn vitro and in vivo activity

Broader Biological Target Interactions

Interactions with DNA, Proteins, and Cell Membranes

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with fundamental biological macromolecules such as DNA, proteins, and cell membranes. The planar aromatic system of the quinoline ring facilitates π-π stacking interactions, particularly with the aromatic residues of amino acids like tyrosine and phenylalanine found in the active sites of enzymes.

The carboxylic acid group at the 8-position is a key functional group that can engage in hydrogen bonding and ionic interactions. In aqueous environments, carboxylic acid groups can exist in two primary conformations, syn and anti, with the anti conformer having a larger dipole moment and interacting more strongly with water molecules. nih.gov This conformational flexibility can influence how the molecule binds to its biological targets.

Interactions with DNA: Quinoline derivatives have been shown to interact with DNA, a key target for many anticancer drugs. nih.gov Some quinoline-3-carboxylic acid derivatives have been identified as DNA minor groove binding agents. nih.gov In-silico studies have shown that these compounds can bind to the A/T rich minor groove of a B-DNA duplex through hydrogen bonds. nih.gov

Interactions with Proteins: The interaction of quinoline derivatives with proteins is a cornerstone of their biological activity. They can act as inhibitors of various enzymes by binding to their active sites. For example, quinoline-4-carboxylic acid derivatives can inhibit enzymes like carbonic anhydrase and protein tyrosine phosphatases. The carboxylic acid group can chelate metal ions, such as Mg²⁺, which are often cofactors in enzyme active sites.

Interactions with Cell Membranes: The lipophilicity of the quinoline backbone suggests that these compounds can interact with and potentially disrupt biological membranes. Some quinoline derivatives have been shown to disrupt bacterial cell membranes, contributing to their antimicrobial effects. The 8-aminoquinoline, sitamaquine, has been shown to have an affinity for lipid membranes and accumulates within the parasite. nih.gov

The table below summarizes the types of interactions between quinoline derivatives and biological macromolecules.

Biological TargetType of InteractionFunctional Group Involved
DNAMinor groove binding, π-stackingQuinoline ring, Carboxylic acid
Proteins (Enzymes)π-π stacking, Hydrogen bonding, Ionic interactions, Metal chelationQuinoline ring, Carboxylic acid
Cell MembranesLipophilic interactionsQuinoline backbone

Advanced Analytical and Spectroscopic Characterization Techniques

Structural Elucidation

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For quinoline (B57606) derivatives, this method provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of individual atoms can be determined with high precision.

In the case of related carboxylic acids, such as 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, single-crystal X-ray diffraction has been instrumental in elucidating the complete molecular structure. mdpi.com This technique allows for the confirmation of the covalent framework and provides insight into the packing of molecules within the crystal lattice, which is often governed by hydrogen bonding and other non-covalent interactions. mdpi.com For instance, carboxylic acids frequently form hydrogen-bonded dimers in the solid state, a feature that is readily identified and characterized by X-ray diffraction. mdpi.com

Crystallographic Analysis of Chirality and Planarity

Crystallographic data is essential for analyzing the chirality and planarity of molecules. For 2-methylquinoline-8-carboxylic acid, while the molecule itself is not chiral, its derivatives or complexes could be. X-ray crystallography can unambiguously determine the absolute configuration of chiral centers.

Spectroscopic Methods for Compound Characterization

A variety of spectroscopic methods are employed to characterize this compound, each providing unique information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Multinuclear NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, specific signals would be expected for the methyl protons, the aromatic protons on the quinoline ring, and the acidic proton of the carboxylic acid. The chemical shifts, splitting patterns (multiplicity), and integration of these signals help in assigning them to specific protons. The acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift. libretexts.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the signals can distinguish between aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com It is invaluable for tracing the connectivity of protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.comresearchgate.net This helps in the definitive assignment of both ¹H and ¹³C signals.

Table 1: Representative NMR Data for Quinolone Derivatives

TechniqueObserved Correlations/ShiftsInformation Gained
¹H NMRDistinct signals for methyl, aromatic, and carboxylic acid protons.Provides information on the chemical environment of hydrogen atoms.
¹³C NMRUnique signals for each carbon, including aromatic, methyl, and carbonyl carbons.Reveals the carbon framework of the molecule.
COSYCross-peaks indicate proton-proton coupling.Establishes the connectivity of protons in the quinoline ring.
HSQCCorrelates proton signals with directly attached carbon signals.Aids in the definitive assignment of ¹H and ¹³C signals.
HMBCShows long-range (2-3 bond) proton-carbon correlations.Confirms overall structure and identifies quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the O-H bond in the carboxylic acid, which is typically involved in hydrogen bonding. libretexts.orglibretexts.orgorgchemboulder.comdocbrown.info

C=O Stretch: A sharp and intense absorption band around 1760-1690 cm⁻¹ corresponds to the stretching vibration of the carbonyl group (C=O) in the carboxylic acid. libretexts.orgorgchemboulder.comdocbrown.info

C-O Stretch: An absorption in the 1320-1210 cm⁻¹ region is indicative of the C-O single bond stretching in the carboxylic acid. libretexts.orgorgchemboulder.com

Aromatic C-H and C=C Stretches: Absorptions corresponding to the C-H stretching of the aromatic quinoline ring are typically found around 3100-3000 cm⁻¹, while C=C in-ring stretching vibrations appear in the 1600-1450 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Carboxylic AcidC=O Stretch1760-1690
Carboxylic AcidC-O Stretch1320-1210
Aromatic RingC-H Stretch3100-3000
Aromatic RingC=C Stretch1600-1450

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

MS and HRMS: Standard mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

GC-MS and LC-MS: These are hyphenated techniques that combine a separation method (gas chromatography or liquid chromatography) with mass spectrometry. researchgate.netresearchgate.netnih.gov LC-MS is particularly well-suited for the analysis of non-volatile compounds like this compound. researchgate.netnih.govnih.gov The sample is first separated from a mixture by the chromatography column, and then the individual components are introduced into the mass spectrometer for analysis. This allows for the identification of the compound even in complex mixtures. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule, as specific fragments are often lost from the parent ion. For quinoline derivatives, common fragmentation pathways may involve the loss of the carboxylic acid group or cleavage of the quinoline ring system.

Table 3: Mass Spectrometry Techniques for the Analysis of this compound

TechniqueInformation ObtainedApplication
MSMolecular weightBasic identification
HRMSPrecise molecular weight and elemental compositionConfirmation of molecular formula
GC-MSSeparation and identification of volatile componentsAnalysis of derivatives or related volatile compounds
LC-MSSeparation and identification of non-volatile componentsAnalysis of this compound in complex mixtures

UV-Vis Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of quinoline derivatives are characterized by ultraviolet-visible (UV-Vis) spectroscopy, which reveals electronic transitions within the molecule. The quinoline ring system gives rise to characteristic absorption bands corresponding to π-π* and n-π* transitions.

While specific UV-Vis absorption data for this compound is not detailed in the available research, the properties of closely related compounds offer valuable insights. For instance, studies on various quinoline derivatives show absorption maxima typically ranging from 280 nm to over 400 nm. researchgate.net The electronic properties of the quinoline π-system can be stabilized by methyl groups through hyperconjugation, which may lead to a red-shift in the absorption maxima. For example, the related compound 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits an absorption maximum (λmax) at 342 nm. This suggests that this compound would also display significant absorption in the UVA range, a characteristic feature of such heterocyclic systems. The precise absorption maxima for this compound would be influenced by the electronic effects of both the methyl and carboxylic acid substituents on the quinoline core.

CompoundAbsorption Maximum (λmax)Molar Extinction Coefficient (ε)
2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid342 nm 12,400 M⁻¹cm⁻¹

Fluorescence Spectroscopy Studies

This compound is a fluorescent compound, a property common to many quinoline derivatives that makes them suitable for various applications, including in materials science and as biological probes. cymitquimica.com The fluorescence arises from the de-excitation of electrons from an excited singlet state to the ground state. The specific wavelengths of excitation and emission are characteristic of the molecule's electronic structure.

Compound/ComplexExcitation MaximumEmission MaximumNotes
TSQ-Zn Complex360 nm nih.gov490 nm nih.govTSQ is an 8-aminoquinoline (B160924) derivative; data is for its zinc complex. nih.gov
HAQT-Zn ComplexNot Specified488 nm nih.govHAQT is an 8-aminoquinoline derivative; fluorescence enhancement observed upon binding to Zn²⁺. nih.gov

Electrochemical Analysis of Quinoline Derivatives

The electrochemical behavior of quinoline derivatives can be investigated using techniques such as cyclic voltammetry. These studies provide information on the oxidation and reduction potentials of the compounds, which are strongly correlated with their chemical structure. The redox properties are influenced by the substituents on the quinoline ring system.

In the case of this compound, two key functional groups influence its electrochemical properties: the methyl group at the 2-position and the carboxylic acid group at the 8-position. Research on methylated quinoline derivatives has shown that the presence of a methyl group, which is an electron-donating group, facilitates oxidation. Conversely, the carboxylic acid group is an electron-withdrawing group, which would be expected to make the reduction of the quinoline ring more favorable. Therefore, this compound possesses both an electron-donating and an electron-withdrawing group, leading to a complex electrochemical behavior where both oxidation and reduction processes are significant.

Functional GroupPosition on Quinoline RingElectronic EffectExpected Influence on Redox Potential
Methyl (-CH₃)2Electron-donatingFacilitates oxidation
Carboxylic Acid (-COOH)8Electron-withdrawingFacilitates reduction

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For quinoline (B57606) derivatives, these studies offer insights into their stability, electronic characteristics, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations have been extensively applied to various quinoline derivatives to understand their structural and electronic properties. researchgate.netnih.gov For compounds related to 2-methylquinoline-8-carboxylic acid, DFT studies, often using the B3LYP method with basis sets like 6-31G(d,p), help in analyzing molecular stability arising from hyperconjugative interactions and charge delocalization. researchgate.net

Table 1: Representative DFT Calculation Parameters for Quinoline Derivatives

Parameter Typical Value/Method Significance
Functional B3LYP A popular hybrid functional balancing accuracy and computational cost. researchgate.netnih.gov
Basis Set 6-31G(d,p), 6-311++G(d,p) Describes the atomic orbitals used in the calculation, with higher levels providing more accuracy. researchgate.net
Subject of Study Molecular Geometry, Vibrational Frequencies, Electronic Properties Provides fundamental data on the molecule's structure and behavior. researchgate.netnih.gov

| Key Findings | Intramolecular Charge Transfer (ICT), Stability Analysis | Reveals how charge is distributed and moves within the molecule, affecting its reactivity. researchgate.net |

This table is generated based on typical DFT studies performed on related quinoline compounds.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

In quinoline derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. These calculations are vital for predicting how the molecule will participate in chemical reactions and for understanding its electronic transitions. researchgate.net For example, FMO analysis can help explain the consequences of adding different functional groups to the quinoline core. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Characteristics of Related Quinoline Derivatives

Orbital General Location Implication
HOMO Often localized on the electron-rich parts of the quinoline ring system. Represents the ability to donate an electron; region of nucleophilic attack. researchgate.net
LUMO Distributed over the electron-deficient parts of the quinoline system. Represents the ability to accept an electron; region of electrophilic attack. researchgate.net

| HOMO-LUMO Gap | Varies with substitution. | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

This table is based on FMO analyses of analogous quinoline structures.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme.

Molecular docking studies on quinoline derivatives have identified potential interactions with various biological targets, suggesting their therapeutic potential. For instance, quinoline compounds have been investigated as inhibitors of enzymes like Pim-1 kinase and DNA gyrase. nih.govnih.gov These studies predict the preferred binding orientation of the ligand within the active site of the target protein, which is the first step in understanding its potential biological activity. The goal is to identify molecules that could be active against specific diseases, such as cancer or bacterial infections. nih.govnih.gov

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the protein is performed. This profiling identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, studies on related 8-hydroxy-quinoline-7-carboxylic acid derivatives showed that the quinoline scaffold could interact with key amino acid residues like Asp186 and Lys67 within the ATP-binding pocket of Pim-1 kinase. nih.gov This detailed interaction map is crucial for explaining the compound's inhibitory potency and for guiding the design of more effective analogues. nih.gov

Table 3: Potential Biological Targets and Interacting Residues for Quinoline Carboxylic Acids

Potential Target Interacting Residues (Examples) Type of Compound Studied Potential Therapeutic Area
Pim-1 Kinase Asp186, Lys67 8-Hydroxy-quinoline-7-carboxylic acid derivatives Cancer nih.gov
DNA Gyrase B (E. coli) Interactions with amino acid residues and Mg2+ in the active site (Quinolin-4-ylthio)carboxylic acids Antibacterial nih.gov

This table summarizes findings from docking studies on various quinoline carboxylic acid derivatives.

Structure-Activity Relationship (SAR) and Analogue Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of the this compound scaffold, researchers can develop analogues with improved potency, selectivity, or other pharmacological properties.

Computational Approaches to Guide Derivatization

Computational methods are instrumental in designing new derivatives of this compound. By simulating reactions and predicting the properties of hypothetical molecules, researchers can prioritize synthetic targets that are most likely to possess desired characteristics.

Theoretical modeling can be applied to established synthetic routes for quinolines, such as the Doebner-Miller reaction, to understand how modifying reactants and conditions will affect the final product. researchgate.net For instance, density functional theory (DFT) calculations can elucidate the electronic effects of different substituents on the quinoline core. This allows for the rational selection of functional groups to append to the 2-methyl or carboxylic acid positions to modulate the molecule's electronic properties, solubility, or binding affinity for a biological target.

Furthermore, computational models can simulate more complex, modern synthetic reactions. For example, methods like palladium-catalyzed cross-coupling reactions, which are used for creating C-C bonds in related quinoline systems, can be modeled to predict reaction yields and potential side products, thereby optimizing the synthesis of novel derivatives. The derivatization of carboxylic acids can also be guided by computational insights into the reactivity of the carboxyl group with various reagents. mdpi.com

Drug-Likeness Assessment and Pharmacophore Modeling

In the context of medicinal chemistry, computational tools are essential for evaluating the potential of this compound and its derivatives as therapeutic agents. This process often begins with an assessment of "drug-likeness."

Drug-Likeness Assessment: This involves calculating key physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These calculated values are then compared against established guidelines, like Lipinski's Rule of Five, to predict oral bioavailability. While specific data for the title compound is not detailed in the provided results, the methodology is standard for related quinoline carboxylic acids which are explored for various biological activities. researchgate.netnih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. By studying the structure of known active quinoline derivatives, such as those with antiviral or chelating properties, a pharmacophore model can be constructed. nih.govulisboa.pt This model serves as a 3D query to screen virtual libraries for other compounds that fit the model or to guide the design of new derivatives of this compound with enhanced potency and selectivity.

Table 1: Key Parameters in Computational Drug-Likeness Assessment

ParameterDescriptionRelevance
Molecular Weight (MW) The mass of one mole of the substance.Influences absorption and diffusion. Generally preferred to be < 500 Da.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors Number of N-H and O-H bonds.Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors Number of N and O atoms.Influences binding to target proteins and solubility.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms.Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Prediction of Spectroscopic Parameters and Reactivity

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to predict a wide range of molecular properties with high accuracy. These calculations provide a theoretical basis for interpreting experimental data and understanding the molecule's intrinsic characteristics. researchgate.neteurjchem.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the geometric structure of this compound, including bond lengths and angles. researchgate.netresearchgate.net From this optimized geometry, various spectroscopic parameters can be calculated.

Vibrational Spectroscopy (FT-IR, Raman): Theoretical calculations can predict the vibrational frequencies of the molecule. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific molecular motion (e.g., C=O stretch, C-H bend), providing a detailed understanding of the molecule's vibrational modes. tees.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be computed, aiding in the interpretation and assignment of complex NMR spectra. eurjchem.com

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict the electronic transitions of the molecule, corresponding to the absorption bands observed in a UV-Vis spectrum. researchgate.net This helps in understanding the electronic structure and chromophores within the molecule.

Beyond spectroscopy, DFT is used to analyze the molecule's chemical reactivity. By calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. eurjchem.comtees.ac.uk Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. sci-hub.se

Table 2: Computationally Predicted Parameters and Their Experimental Correlates

Predicted Parameter (Method)DescriptionExperimental TechniqueReference
Vibrational Frequencies (DFT) Frequencies of molecular bond stretching and bending.FT-IR and Raman Spectroscopy researchgate.netresearchgate.net
NMR Chemical Shifts (DFT) The shielding of atomic nuclei from the external magnetic field.¹H and ¹³C NMR Spectroscopy eurjchem.com
Electronic Transitions (TD-DFT) Energies of electron excitation from occupied to unoccupied orbitals.UV-Vis Spectroscopy researchgate.net
Geometrical Parameters (DFT) Bond lengths, bond angles, and dihedral angles.X-ray Crystallography researchgate.net
Reactivity Indices (DFT) HOMO/LUMO energies, hardness, softness, electrophilicity.Chemical Reactivity Studies eurjchem.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes to 2-methylquinoline-8-carboxylic acid and its analogs is a key area of ongoing research. Traditional methods like the Doebner–von Miller reaction are often hampered by harsh conditions and the use of toxic reagents. researchgate.net

Future research is focused on overcoming these limitations. One promising approach involves the use of phase-transfer catalysts in an improved Doebner–Miller reaction, which has been shown to be a convenient method for synthesizing 2-alkyl-8-quinoline carboxylic acids. researchgate.net Another innovative, metal-free strategy involves the functionalization of C(sp³)–H bonds in a tandem cyclization reaction. This method offers a mild and environmentally friendly alternative for creating quinoline (B57606) derivatives with good functional group tolerance. acs.orgnih.gov

Researchers are also exploring one-pot protocols, such as the Williamson reaction followed by hydrolysis, to synthesize complex bisquinoline systems. researchgate.net Further investigations into microwave-assisted synthesis and the use of novel catalysts are expected to yield even more efficient and scalable synthetic pathways. nih.gov The development of methods that utilize readily available starting materials, such as 2-styrylanilines, and avoid transition metals is a significant step toward more sustainable and industrially viable processes. acs.orgnih.gov

Development of Advanced Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its physicochemical properties and biological activity. Advanced derivatization strategies are being developed to create a diverse library of compounds for various applications.

One area of focus is the modification of the carboxylic acid group. For instance, conversion to esters and amides has been explored to generate compounds with potential anti-inflammatory and analgesic properties. researchgate.net Another strategy involves the use of 2-hydrazinoquinoline (B107646) as a derivatizing agent for liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones. nih.gov This highlights the potential for creating derivatives that can act as probes or tags for analytical purposes.

Furthermore, derivatization of the quinoline ring itself is an active area of research. For example, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinolines has yielded compounds with significant antiviral activity. nih.gov The development of bifunctional chelators based on 8-hydroxyquinoline-2-carboxylic acid, where the carboxylic acid is converted to an N-hydroxysuccinimidyl ester, allows for the linkage of these molecules to proteins for applications in radiopharmaceuticals. nih.gov These advanced derivatization techniques are paving the way for the creation of highly specific and potent molecules for targeted applications.

Elucidation of Broader Biological Mechanisms

While derivatives of quinoline carboxylic acids are known to possess a range of biological activities, a deeper understanding of their mechanisms of action is required for their full therapeutic potential to be realized. Future research will focus on elucidating the broader biological mechanisms of this compound and its derivatives.

Some derivatives have shown promise as antihistamines, though they are not active against gram-negative bacteria. cymitquimica.com Others have been investigated for their potential as anticancer agents. For example, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective histone deacetylase (HDAC) inhibitors. nih.gov Specifically, one compound, D28, was found to induce G2/M cell cycle arrest and promote apoptosis in cancer cells, highlighting a potential mechanistic pathway for its anticancer effects. nih.gov

The antimicrobial and antifungal properties of quinoline-2-carboxylic acid derivatives are also under investigation, with some compounds showing significant activity against various bacterial and fungal strains. ajchem-a.com Additionally, 8-hydroxyquinoline (B1678124) derivatives have been studied for a wide range of pharmacological applications, including as iron-chelators for neuroprotection and as inhibitors of various enzymes. nih.gov Future studies will likely employ a combination of in vitro and in vivo models, along with advanced analytical techniques, to unravel the complex interactions of these compounds with biological targets and pathways.

Integration into Multi-component Systems for Enhanced Functionality

The integration of this compound and its derivatives into multi-component systems is an exciting frontier with the potential to create materials and molecules with enhanced and novel functionalities. The inherent properties of the quinoline scaffold, such as its ability to form stable complexes with metal ions, make it an ideal building block for such systems.

One area of exploration is the development of ternary nickel(II) complexes involving this compound and various amino acids. researchgate.net These studies provide insights into the coordination chemistry of these ligands and their potential applications in areas such as bioinorganic chemistry and catalysis.

Furthermore, the synthesis of bisquinoline systems, where two quinoline units are linked together, has been shown to yield compounds with potent antimalarial activity. researchgate.net The design and synthesis of more complex multi-component systems, potentially incorporating other functional moieties alongside the quinoline core, could lead to the development of next-generation therapeutics, sensors, and functional materials. The ability to precisely control the architecture and properties of these systems will be key to unlocking their full potential.

Application in Emerging Fields of Chemical Science

The unique properties of this compound and its derivatives position them for application in a variety of emerging fields within chemical science. The fluorescent nature of some of these compounds, for instance, makes them suitable for use in the development of fluorescent chemosensors for metal ions. nih.govcymitquimica.com

In the field of materials science, quinoline derivatives are being explored for their use as electron carriers in organic light-emitting diodes (OLEDs). nih.gov The ability to tune the electronic properties of these molecules through derivatization could lead to the development of more efficient and stable OLED materials.

Moreover, the versatility of the quinoline scaffold lends itself to applications in catalysis and the development of novel reaction methodologies. The use of quinoline derivatives as ligands for transition metal catalysts is a well-established area, and future research will likely focus on developing more sophisticated and highly selective catalytic systems based on this compound. The continued exploration of this compound and its derivatives is expected to open up new avenues of research and lead to significant advancements across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methylquinoline-8-carboxylic acid, and how can late-stage functionalization be optimized?

  • Answer : The synthesis of quinoline-8-carboxylic acid derivatives often involves lactamization or reduction of nitro precursors. For example, describes PPA-catalyzed thermal lactamization of 8-amino-7-substituted dihydroquinoline precursors, enabling diversification at the 8-position. To optimize functionalization, use regioselective substitution reactions (e.g., amidation or halogenation) guided by steric and electronic effects of the methyl group at position 2. Ensure inert atmospheres and controlled temperatures (e.g., 80–120°C) to minimize side reactions .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl at C2, carboxyl at C8) via chemical shifts (e.g., carboxylate protons at δ ~12–14 ppm in DMSO-d6).
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
  • Melting Point : Cross-reference with literature values (e.g., analogs like 2-methyl-6-quinolinecarboxylic acid have mp ~250°C (dec.)) .

Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?

  • Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For aqueous buffers (e.g., PBS), adjust to pH >6.5 to deprotonate the carboxyl group. Sonication or mild heating (40–50°C) may aid dissolution. Avoid prolonged storage in basic conditions to prevent degradation .

Advanced Research Questions

Q. How can advanced analytical techniques resolve discrepancies in reported physicochemical data for this compound analogs?

  • Answer : Address inconsistencies (e.g., melting points, spectral data) by:

  • Single-Crystal XRD : Validate molecular packing and hydrogen-bonding networks.
  • Thermogravimetric Analysis (TGA) : Distinguish decomposition temperatures from melting points (e.g., mp 250°C vs. dec. 250°C in ).
  • Cross-Validation : Compare data from authoritative databases (NIST, PubChem) and replicate experiments under standardized conditions .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?

  • Answer :

  • Derivatization : Modify the carboxyl group (e.g., esterification, amidation) to assess bioavailability and target binding.
  • Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes or receptors).
  • In Vitro Assays : Test analogs for activity against disease-relevant pathways (e.g., antimicrobial or anti-inflammatory models) .

Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?

  • Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosols, employ fume hoods and NIOSH-approved respirators.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
  • Acute Toxicity Protocols : Follow CLP guidelines (Category 4 for oral/dermal/inhalation toxicity) and maintain antidotes (e.g., activated charcoal) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylquinoline-8-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-methylquinoline-8-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.